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molecular formula C7H9NO2 B1325115 Methyl 3-methyl-1H-pyrrole-2-carboxylate CAS No. 40611-69-6

Methyl 3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1325115
M. Wt: 139.15 g/mol
InChI Key: YYBQAWKPLZMZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696223B2

Procedure details

To an ice/water-bath cooled solution of 3-methyl-1H-pyrrole-2-carboxylic acid methyl ester (1.196 g, prepared according to the literature: W. G. Terry, G. W. Kenner, and G. Kornis J. Chem. Soc. 1965, 4389-4393) and benzyl bromide (1.15 mL) in N,N-dimethylformamide (17 mL) was carefully added NaH (413 mg, 60% purity in mineral oil) under nitrogen. The mixture was stirred in the ice bath for 25 min and then quenched saturated ammonium chloride solution (5 mL). It was extracted with EtOAc, and the organic phase was washed with water and saturated NaCl solution, dried over anhydrous sodium sulfate, filtered and concentrated. The crude residue was column-purified to give the title compound (1.536 g) as white solid. 1H NMR (200 MHz, CDCl3) δ=7.32-6.98 (m, 5H), 6.75 (d, 1H, J=2.5 Hz), 6.02 (d, 1H, J=2.5 Hz), 5.48 (s, 2H), 3.75 (s, 3H), 2.33 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
413 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
17 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[NH:6][CH:7]=[CH:8][C:9]=1[CH3:10])=[O:4].[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[H-].[Na+].[Cl-].[NH4+]>CN(C)C=O>[CH3:1][O:2][C:3]([C:5]1[N:6]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:7]=[CH:8][C:9]=1[CH3:10])=[O:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1NC=CC1C
Step Two
Name
Quantity
1.15 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
413 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
17 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
EXTRACTION
Type
EXTRACTION
Details
It was extracted with EtOAc
WASH
Type
WASH
Details
the organic phase was washed with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was column-purified

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N(C=CC1C)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.536 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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